molecular formula C13H20ClNO B2864090 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride CAS No. 1909335-90-5

3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride

Cat. No.: B2864090
CAS No.: 1909335-90-5
M. Wt: 241.76
InChI Key: REGWQLCQFKSWJO-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolidine-Based Compounds

Pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom, has long been a cornerstone in organic synthesis and drug development. First isolated in the late 19th century, pyrrolidine’s structural simplicity and versatility enabled its integration into natural alkaloids such as nicotine and hygrine. The mid-20th century saw the rise of synthetic pyrrolidine derivatives, driven by the need for bioactive molecules with improved pharmacokinetic properties. Industrial methods for pyrrolidine production, such as the catalytic reaction of 1,4-butanediol with ammonia, laid the groundwork for scalable synthesis of its derivatives.

The introduction of substituents to the pyrrolidine ring, such as aromatic groups or halogen atoms, marked a pivotal shift in the 1980s–1990s. These modifications enhanced binding affinity to biological targets, exemplified by drugs like procyclidine (an anticholinergic agent). The development of 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride emerged from this era, combining the pyrrolidine scaffold with a methoxyphenyl moiety to exploit synergistic electronic and steric effects.

Research Significance in Chemical Innovation

This compound exemplifies the strategic functionalization of pyrrolidine to optimize molecular interactions. The methoxyphenyl group introduces electron-donating methoxy substituents, which modulate the compound’s electronic profile and enhance its ability to engage in π-π stacking or hydrogen bonding with biological targets. This design principle aligns with modern medicinal chemistry strategies that prioritize stereoelectronic tuning for selective enzyme or receptor modulation.

The hydrochloride salt form further improves solubility, a critical factor in pharmaceutical formulations. Such innovations underscore the compound’s role as a template for developing kinase inhibitors, neurotransmitter analogs, or antimicrobial agents, where bioavailability and target engagement are paramount.

Current Academic Interest and Research Landscape

Recent studies have focused on the stereoselective synthesis and computational modeling of pyrrolidine derivatives. A 2024 review highlighted advanced methods for constructing pyrrolidine rings, including cascade reactions and catalytic asymmetric hydrogenation, which are applicable to this compound. Computational tools like quantitative structure-activity relationship (QSAR) models and molecular docking have been employed to predict its inhibitory effects on enzymes such as matrix metalloproteinases (MMPs) and α-glucosidase.

Academic interest also extends to its potential in central nervous system (CNS) therapeutics. The compound’s ability to cross the blood-brain barrier, attributed to its moderate logP value and reduced polarity, positions it as a candidate for neuropharmacological applications. Collaborative efforts between synthetic chemists and computational biologists are accelerating the exploration of its bioactivity spectrum.

Theoretical Framework for Structure-Function Studies

The pharmacological relevance of this compound is rooted in its stereochemical and electronic properties. The pyrrolidine ring’s puckered conformation allows for pseudorotation, enabling adaptive binding to enantioselective protein pockets. Density functional theory (DFT) calculations reveal that the methoxyphenyl substituent increases electron density at the pyrrolidine nitrogen, enhancing its nucleophilicity in reactions with electrophilic biological targets.

Structure-activity relationship (SAR) studies emphasize the critical role of the ethyl linker between the pyrrolidine and methoxyphenyl groups. Molecular dynamics simulations suggest that this spacer optimizes the distance for simultaneous interactions with hydrophobic and hydrophilic regions of enzyme active sites. Such insights guide the rational design of analogs with improved selectivity, as seen in recent MMP inhibitors derived from this scaffold.

Properties

IUPAC Name

3-[1-(3-methoxyphenyl)ethyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10(12-6-7-14-9-12)11-4-3-5-13(8-11)15-2;/h3-5,8,10,12,14H,6-7,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGWQLCQFKSWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNC1)C2=CC(=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909335-90-5
Record name 3-[1-(3-methoxyphenyl)ethyl]pyrrolidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride typically involves the reaction of 3-methoxyphenylacetonitrile with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogenated compounds, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine Hydrochloride ()
  • Structure: Dichlorophenoxy group attached via a methylene linker.
  • Key differences: Electron-withdrawing Cl substituents (vs. electron-donating OMe in the target compound). Phenoxy-methyl linkage (vs. ethyl linkage), reducing steric bulk.
1-{2-Phenyl-2-[3-(trifluoromethyl)phenoxy]ethyl}pyrrolidine Hydrochloride ()
  • Structure: Trifluoromethyl (CF₃) and phenyl groups on a phenoxyethyl chain.
  • Key differences: CF₃ group: Strong electron-withdrawing effect alters electronic distribution.
  • Impact : Higher metabolic stability due to CF₃ but reduced solubility.

Positional Isomerism

3-(4-Methoxyphenyl)pyrrolidine Hydrochloride ()
  • Structure : Methoxy group at the para position of the phenyl ring.
  • Key differences :
    • Para-substitution : Allows resonance stabilization of the methoxy group, altering electronic interactions.
    • Lacks ethyl chain : Reduces steric hindrance and lipophilicity.
  • Impact: Potential differences in receptor binding due to altered electron density and reduced bulk.

Heterocyclic Core Modifications

3-(3-Methoxyphenyl)piperidine Hydrochloride ()
  • Structure : Six-membered piperidine ring (vs. pyrrolidine).
  • Key differences :
    • Ring size : Piperidine offers greater conformational flexibility.
    • Basicity : Piperidine (pKa ~11) is more basic than pyrrolidine (pKa ~9).
  • Impact : Altered binding kinetics and solubility profiles.

Substituent Chain Variations

3-(3-Methoxyphenyl)pyrrolidine Hydrochloride ()
  • Key differences :
    • Shorter linkage : Reduces steric bulk and lipophilicity.
  • Impact: Potentially weaker hydrophobic interactions in biological systems.

Hybrid Structures with Cycloaliphatic Groups

3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride ()
  • Structure : Methoxy group on a cyclohexyl ring connected via an ether linkage.
  • Key differences :
    • Cyclohexyl group : Increases steric bulk and lipophilicity.
    • Ether linkage : Introduces polarity but limits conformational freedom.

Structural and Functional Comparison Table

Compound Name Core Structure Substituent(s) Key Functional Groups Molecular Weight (g/mol) CCS [M+H]+ (Ų)
3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine HCl Pyrrolidine 1-(3-Methoxyphenyl)ethyl -OCH₃, -NH (HCl salt) 241.76 149.1
3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine HCl Pyrrolidine 2,4-Dichlorophenoxymethyl -Cl, -O- 296.20 Not reported
3-(4-Methoxyphenyl)pyrrolidine HCl Pyrrolidine 4-Methoxyphenyl -OCH₃ (para) 209.68 Not reported
3-(3-Methoxyphenyl)piperidine HCl Piperidine 3-Methoxyphenyl -OCH₃ (meta), six-membered 223.72 Not reported
1-{2-Phenyl-2-[3-(CF₃)phenoxy]ethyl}pyrrolidine HCl Pyrrolidine 3-(Trifluoromethyl)phenoxyethyl-phenyl -CF₃, -O- 399.85 Not reported

Implications of Structural Variations

  • Electron-donating vs. withdrawing groups : Methoxy (target) enhances resonance stabilization, while Cl or CF₃ may improve binding to electron-deficient targets.
  • Substituent position : Meta-substitution (target) balances steric and electronic effects compared to para isomers.
  • Linker length : Ethyl chain in the target compound improves lipophilicity and may facilitate hydrophobic pocket interactions.
  • Ring size : Piperidine derivatives () offer flexibility but may reduce selectivity compared to rigid pyrrolidine cores.

Biological Activity

3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a 3-methoxyphenyl group. Its molecular structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C13H17ClN2O
  • Molecular Weight: 250.74 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential antimicrobial properties. Compounds with similar structures have been shown to affect various biochemical pathways, including:

  • Dopaminergic Pathways: Pyrrolidine derivatives often exhibit activity at dopamine receptors, which could influence mood and behavior.
  • Antimicrobial Activity: Some studies suggest that pyrrolidine derivatives possess antibacterial and antifungal properties, potentially making them candidates for treating infections.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives can exhibit significant antimicrobial activity. For instance, compounds structurally related to 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine have been tested for their effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.0195 mg/mL
Compound BEscherichia coli0.0048 mg/mL
Compound CCandida albicans0.039 mg/mL

These findings suggest that the presence of specific substituents on the pyrrolidine ring can enhance antimicrobial efficacy, as seen in related studies focusing on similar compounds .

Neuropharmacological Effects

The compound's potential neuropharmacological effects are also noteworthy. Studies have shown that pyrrolidine derivatives can modulate neurotransmitter levels, particularly dopamine and serotonin, which are crucial in treating neurological disorders such as depression and anxiety .

Case Studies and Research Findings

  • Antibacterial Activity Study : A study conducted on various pyrrolidine derivatives demonstrated that certain modifications significantly increased antibacterial potency against Gram-positive bacteria, particularly Staphylococcus aureus. The study highlighted the importance of the methoxy group in enhancing biological activity .
  • Neuropharmacological Assessment : Another research effort focused on the effects of pyrrolidine derivatives on animal models of depression. The results indicated that these compounds could reduce depressive-like behaviors, suggesting their potential as antidepressants .
  • Synthesis and Characterization : The synthesis of this compound was achieved using environmentally friendly methods, which not only improved yield but also reduced toxic waste .

Q & A

Q. What are the established synthetic routes for 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example:

  • Nucleophilic substitution : Reacting 3-methoxyphenylethyl halides with pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Acylation : Using methyl-substituted phenyl intermediates coupled with pyrrolidine moieties, followed by HCl salt formation to enhance stability .
  • Optimization : Reaction efficiency depends on solvent polarity, temperature, and catalyst selection (e.g., Pd catalysts for cross-coupling steps) .

Q. How is the compound characterized structurally?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions (e.g., methoxy group at C3 of the phenyl ring, pyrrolidine ring conformation) .
  • X-ray crystallography : Resolves stereochemistry and salt formation (e.g., HCl interaction with the pyrrolidine nitrogen) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion at m/z 280.1 for C₁₃H₁₈NOCl) .

Q. What are the solubility and stability profiles under laboratory conditions?

ConditionSolubilityStabilitySource
Aqueous bufferHigh (HCl salt)Stable at pH 4–6, ≤25°C
Organic solventsModerate in DMSO, ethanolDegrades in polar aprotic solvents at >40°C

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may require post-reaction purification to remove byproducts .
  • Catalysts : Pd-based catalysts enhance coupling efficiency in aryl-pyrrolidine bond formation (yield increases from 45% to 78% with Pd(OAc)₂) .
  • Temperature control : Lower temperatures (0–10°C) reduce racemization in chiral intermediates .

Q. How to analyze and resolve contradictions in reported biological activity data?

  • Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound variability .
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may explain discrepancies in IC₅₀ values .
  • Comparative studies : Benchmark against structurally similar compounds (e.g., 3-methyl Rolicyclidine hydrochloride) to isolate substituent effects .

Q. What computational approaches predict binding affinity for target proteins?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina with protein structures (e.g., serotonin receptors) to model interactions of the methoxyphenyl group .
  • MD simulations : Assess stability of the pyrrolidine-HCl interaction in aqueous environments (e.g., 100-ns trajectories in GROMACS) .

Q. What strategies are effective for impurity profiling during synthesis?

  • HPLC-MS : Detect and quantify byproducts (e.g., des-methyl analogs) using C18 columns and gradient elution (5–95% acetonitrile/0.1% TFA) .
  • Stability-indicating assays : Stress testing under heat/light to identify degradation products (e.g., oxidized pyrrolidine rings) .

Q. How to resolve enantiomers for chiral derivatives?

  • Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases .
  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester intermediates of undesired enantiomers .

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